Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Overview
Description
Benzyl group is a common substituent or molecular fragment in organic chemistry, possessing the structure R−CH2−C6H5 . It features a benzene ring (C6H6) attached to a methylene group (−CH2−) .
Synthesis Analysis
The synthesis of similar compounds often involves various methods. For instance, benzyl alcohol can be synthesized by the hydrogenation of benzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds like benzyl bromide consists of a benzyl group attached to a bromine atom .
Chemical Reactions Analysis
Benzyl alcohol, a compound with a similar benzyl group, can undergo oxidation to form benzaldehyde .
Physical And Chemical Properties Analysis
Benzyl Acetate, a compound with a similar benzyl group, appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell. It is moderately soluble in water, but miscible in alcohol and other organic solvents .
Scientific Research Applications
Pest Control
Scientific Field
This application falls under the field of Entomology and Pest Management .
Application Summary
Benzyl alcohol and benzyl benzoate, which are structurally similar to Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, have been investigated for their insecticidal activity against the Red Flour Beetle, Tribolium castaneum .
Experimental Procedures
The study involved different assays including impregnated-paper, contact toxicity, fumigant, and repellency assays .
Results
The results showed that benzyl alcohol had a significant insecticidal effect, with the LC50 achieved at a lower concentration in the direct-contact toxicity test (1.77%) than in the impregnated-paper assay (2.63%). Benzyl benzoate showed significant effects in the direct-contact toxicity test, with an LC50 of 3.114%, and a lower toxicity in the impregnated-paper assay, with an LC50 of 11.75% .
Cosmetics and Personal Care
Scientific Field
This application falls under the field of Cosmetology and Personal Care .
Application Summary
Benzyl Alcohol serves as a fragrance ingredient, preservative, solvent, and viscosity-decreasing agent in various cosmetic and personal care products .
Experimental Procedures
Benzyl Alcohol is often added to cosmetic formulations during the manufacturing process to improve the product’s smell, shelf-life, consistency, and solubility .
Results
The addition of Benzyl Alcohol can enhance the overall user experience of the product by providing a pleasant aroma and improving the product’s texture and stability .
Pharmaceuticals
Scientific Field
This application is in the field of Pharmaceutical Sciences .
Application Summary
In the pharmaceutical industry, Benzyl Alcohol is used as a general solvent for injectable solutions, a bacteriostatic preservative for medicines, and a local anesthetic .
Experimental Procedures
Benzyl Alcohol is often incorporated into pharmaceutical formulations during the manufacturing process to improve the solubility of active ingredients, prolong the product’s shelf-life, and provide local anesthetic effects .
Results
The inclusion of Benzyl Alcohol can enhance the overall effectiveness and safety of the pharmaceutical product by improving the solubility of active ingredients, preventing bacterial growth, and providing local anesthetic effects .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (2S)-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFULYMQQCZRWQB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438979 | |
Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |
CAS RN |
7622-21-1 | |
Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.